molecular formula C39H67ClO4 B584837 1,3-Dilinoleoyl-2-chloropropanediol CAS No. 1432592-04-5

1,3-Dilinoleoyl-2-chloropropanediol

Cat. No.: B584837
CAS No.: 1432592-04-5
M. Wt: 635.411
InChI Key: JPFKFYGUGINXTE-MAZCIEHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dilinoleoyl-2-chloropropanediol, also known as 1,1′-(2-Chloro-1,3-propanediyl) bis[(9Z,12Z)-9,12-octadecadienoate], is a type of lipid that falls under the category of 2-Chloropropanediols (2-MCPD) . It has a molecular formula of C39H67ClO4 and a molecular weight of 635.4 .


Physical And Chemical Properties Analysis

This compound is a neat (pure) compound that is supplied in a liquid state . It has a molecular weight of 635.4 .

Scientific Research Applications

  • Food Chemistry and Safety : 1,3-Dilinoleoyl-2-chloropropanediol is a type of 3-monochloropropanediol (3-MCPD) fatty acid ester. Research by Custodio-Mendoza et al. (2019) on the occurrence of 3-MCPD diesters in edible oils and oil-based foodstuffs highlights their presence in certain refined oils, including palm oils and margarines. These contaminants are generated during industrial refining processes and their levels vary across different types of oils (Custodio-Mendoza et al., 2019).

  • Analytical Methodologies : Hongru et al. (2014) developed an HPLC method for measuring 3-MCPD esters in oil samples, demonstrating the importance of accurate and efficient analytical techniques for monitoring these contaminants in food products (Hongru et al., 2014).

  • Toxicological Research : The study by Huang et al. (2018) explored the potential immunosuppressive effects of 3-MCPD esters on T lymphocyte activation, offering insights into the toxicological impacts of these compounds on the immune system (Huang et al., 2018).

  • Biotechnological Production : Yang et al. (2018) reviewed advances in genetically engineered microorganisms for efficient biosynthesis of 1,3-propanediol, a related compound, demonstrating the potential of biotechnology in producing valuable chemicals from renewable resources (Yang et al., 2018).

  • Molecular Reaction Mechanisms : Research by Yao et al. (2019) investigated the formation pathways of 3-MCPD esters in oils and fats, providing essential knowledge for controlling the generation of these contaminants during food processing (Yao et al., 2019).

Properties

IUPAC Name

[2-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFKFYGUGINXTE-MAZCIEHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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